Epothilone D

Microtubule Dynamics Tubulin Polymerization Cytoskeletal Pharmacology

Epothilone D (also known as KOS-862, desoxyepothilone B, or 12,13-desoxyepothilone B) is a natural polyketide compound isolated from the myxobacterium Sorangium cellulosum. As a 16-membered ring macrolide, it functions as a microtubule-stabilizing agent that binds to tubulin and inhibits microtubule disassembly, resulting in mitotic arrest and inhibition of cellular proliferation.

Molecular Formula C27H41NO5S
Molecular Weight 491.7 g/mol
CAS No. 189453-10-9
Cat. No. B1671543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpothilone D
CAS189453-10-9
Synonyms(-)-Desoxyepothilone B;  (-)-Epothilone D;  12,13-Deoxyepothilone B;  12,13-Desoxyepothilone B;  Desoxyepothilone B;  Epo D;  Epothilone D;  KOS 862;  KOS862;  KOS-862;  NSC 703147.
Molecular FormulaC27H41NO5S
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C
InChIInChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3/b16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1
InChIKeyXOZIUKBZLSUILX-GIQCAXHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epothilone D (CAS 189453-10-9) for Scientific Procurement: A 16-Membered Macrolide Microtubule Stabilizer with Documented CNS Penetration


Epothilone D (also known as KOS-862, desoxyepothilone B, or 12,13-desoxyepothilone B) is a natural polyketide compound isolated from the myxobacterium Sorangium cellulosum [1]. As a 16-membered ring macrolide, it functions as a microtubule-stabilizing agent that binds to tubulin and inhibits microtubule disassembly, resulting in mitotic arrest and inhibition of cellular proliferation [2]. Epothilone D distinguishes itself from first-generation epothilones (A and B) through the absence of the 12,13-epoxide moiety, which confers altered physicochemical and pharmacological properties [3]. Unlike taxanes such as paclitaxel, epothilone D exhibits markedly reduced susceptibility to P-glycoprotein-mediated efflux and demonstrates quantifiable brain penetration, characteristics that define its unique utility profile in both oncology and CNS-focused research applications [4].

Why Epothilone D Cannot Be Simply Substituted with Epothilone B or Ixabepilone in Research Protocols


Despite shared membership in the epothilone class of microtubule-targeting agents, epothilone D exhibits structural, pharmacokinetic, and toxicological properties that preclude simple substitution with analogs such as epothilone B (patupilone) or ixabepilone. The absence of the 12,13-epoxide in epothilone D fundamentally alters its molecular pharmacology relative to epothilone B, resulting in differential microtubule stabilization potency . Critically, epothilones demonstrate compound-specific dose-limiting toxicities: whereas patupilone's DLT is diarrhea, epothilone D's DLT is neurologic toxicity—a distinction with profound implications for experimental design and clinical translation [1]. Moreover, epothilone D exhibits superior blood-brain barrier penetration compared to both taxanes and ixabepilone, a property that cannot be extrapolated from other epothilone family members [2]. The quantitative evidence presented below establishes that epothilone D occupies a distinct pharmacological niche that cannot be adequately represented by its closest structural analogs.

Quantitative Differentiation of Epothilone D (CAS 189453-10-9) from In-Class Analogs: A Comparative Evidence Guide


Superior Microtubule Stabilization Potency of Epothilone D Relative to Epothilones A and B

Epothilone D demonstrates greater microtubule-stabilizing potency in vitro compared to the first-generation epothilones A and B. This enhanced potency is attributed to the absence of the 12,13-epoxide moiety, which alters binding interactions with the tubulin polymer [1]. The quantitative comparison establishes epothilone D as the more potent stabilizer among the natural epothilone series .

Microtubule Dynamics Tubulin Polymerization Cytoskeletal Pharmacology

Epothilone D Retains Cytotoxicity in P-Glycoprotein-Overexpressing Multidrug-Resistant Cell Lines Where Paclitaxel Fails

Epothilone D demonstrates a definitive advantage over paclitaxel in drug-resistant cell lines, retaining potent cytotoxicity against multidrug-resistant (MDR) cells that overexpress the P-glycoprotein (P-gp) efflux pump [1]. In the NCI-60 cell line screen, Epothilone D exhibited GI50 values of 2.9 nM against MCF-7 breast cancer cells and 6.9 nM against SK-OV-3 ovarian cancer cells, while maintaining activity in P-gp-expressing MDR cell lines where paclitaxel shows markedly reduced efficacy [2].

Multidrug Resistance P-glycoprotein Cancer Cell Cytotoxicity

Quantified Brain Penetration Advantage of Epothilone D Over Taxanes and Ixabepilone in Preclinical Models

Epothilone D exhibits significantly greater brain penetration than taxanes and demonstrates superior CNS distribution compared to the synthetic epothilone analog ixabepilone. Patent specifications define Epothilone D's brain penetrance as ≥0.5 (brain:plasma ratio) measured at 20-60 minutes post-dosing, with a brain half-life ≥24 hours [1]. In direct comparative pharmacokinetic analysis, ixabepilone only weakly crossed the blood-brain barrier and was excluded from CNS investigations, whereas epothilones B and D both rapidly distributed to CNS compartments [2]. Epothilone D remains the only brain-penetrant microtubule stabilizer evaluated in both tau transgenic mice and Alzheimer's disease patients [3].

Blood-Brain Barrier Penetration CNS Pharmacokinetics Tauopathy Research

Distinct Dose-Limiting Toxicity Profile of Epothilone D Differentiates It from Patupilone (Epothilone B) in Phase I Studies

Phase I clinical studies reveal compound-specific dose-limiting toxicities (DLTs) among epothilone family members, precluding therapeutic substitution [1]. Patupilone (epothilone B) is primarily associated with diarrhea as its DLT, whereas epothilone D exhibits neurologic toxicity as its predominant DLT—a toxicity profile more closely resembling taxanes [2]. The maximum tolerated dose (MTD) of epothilone D was established at 100 mg/m² administered weekly on a 3-weeks-on/1-week-off schedule, with linear pharmacokinetics observed from 16 to 100 mg/m² [3].

Clinical Toxicology Phase I Clinical Trial Dose-Limiting Toxicity

Epothilone D Phase I Pharmacokinetic Parameters: Defined Linear PK Profile with 9.1-Hour Half-Life at MTD

Epothilone D exhibits linear, dose-proportional pharmacokinetics across the clinically evaluated dose range of 16 to 100 mg/m², with proportional increases in both mean Cmax and AUCtot as a function of dose [1]. At the MTD of 100 mg/m², full PK analysis (mean ± SD) established a terminal half-life of 9.1 ± 2.2 hours, volume of distribution of 119 ± 41 L/m², and clearance of 9.3 ± 3.2 L/h/m² . Pharmacodynamic assessment at this dose demonstrated microtubule bundle formation in 40% of peripheral blood mononuclear cells within 1 hour of infusion [2].

Clinical Pharmacokinetics Phase I Oncology Drug Metabolism

Epothilone D Demonstrates Activity in Taxane-Resistant and Taxane-Refractory Tumor Models

Preclinical studies establish that Epothilone D retains antitumor efficacy in both paclitaxel-sensitive and paclitaxel-resistant xenograft models, including doxorubicin-resistant CCRF-CEM leukemic cell xenografts . This activity profile provided the rationale for evaluating Epothilone D as second-line therapy in docetaxel-pretreated metastatic prostate cancer patients [1]. While the Phase II study did not meet its primary endpoint in the evaluated dose and schedule, the preclinical activity in taxane-resistant models distinguishes Epothilone D from taxanes as a research tool for investigating resistance mechanisms [2].

Taxane Resistance Preclinical Oncology Xenograft Efficacy

Epothilone D (CAS 189453-10-9): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


CNS Microtubule Stabilization Studies: Tauopathy and Neurodegeneration Models

Epothilone D is the only validated brain-penetrant microtubule stabilizer evaluated in both tau transgenic mouse models and Alzheimer's disease patients [1]. Its documented brain penetrance (≥0.5 brain:plasma ratio) and prolonged brain half-life (≥24 hours) enable sustained CNS microtubule stabilization, a property not shared by taxanes (poor BBB penetration due to P-gp efflux) or ixabepilone (weak BBB crossing) [2]. Researchers investigating tauopathies, Alzheimer's disease, or spinal cord injury models where microtubule stabilization is hypothesized to confer neuroprotection should select Epothilone D as the CNS-active tool compound [3].

Multidrug Resistance (MDR) and P-Glycoprotein Efflux Mechanism Studies

Epothilone D serves as a critical positive control and comparator compound in studies of P-glycoprotein-mediated multidrug resistance. Unlike paclitaxel, which is efficiently effluxed by P-gp and shows markedly reduced activity in MDR cell lines, Epothilone D retains potent cytotoxicity against P-gp-overexpressing cells [1]. This property makes Epothilone D an essential tool for dissecting resistance mechanisms, validating MDR reversal strategies, and benchmarking novel agents designed to circumvent P-gp-mediated efflux. Researchers should employ Epothilone D in parallel with taxanes to confirm that observed resistance is P-gp-mediated rather than tubulin mutation-driven [2].

Comparative Epothilone Structure-Activity Relationship (SAR) and Toxicology Studies

The structural distinction of Epothilone D—specifically the absence of the 12,13-epoxide moiety present in Epothilones A and B—provides a defined chemical probe for SAR studies investigating how epoxidation modulates microtubule binding affinity, metabolic stability, and toxicity profile [1]. Furthermore, the compound-specific dose-limiting toxicity divergence between epothilone family members (neurologic toxicity for Epothilone D versus diarrhea for patupilone) makes Epothilone D an essential comparator in preclinical toxicology studies aimed at understanding mechanism-based toxicity of microtubule-targeting agents [2]. Researchers should include Epothilone D as a structurally defined comparator when evaluating novel epothilone analogs or next-generation microtubule stabilizers [3].

Taxane-Resistant Cancer Model Validation and Second-Line Therapy Research

Epothilone D retains antitumor activity in preclinical models resistant to paclitaxel and docetaxel, providing a validated tool for studies of taxane resistance and second-line therapeutic strategies [1]. While Phase II clinical results in docetaxel-pretreated prostate cancer did not demonstrate sufficient activity to warrant further development at the tested dose and schedule, the compound remains valuable as a preclinical benchmark for evaluating novel agents targeting taxane-resistant disease [2]. Researchers should utilize Epothilone D as a reference compound when assessing whether novel agents demonstrate superior activity to existing microtubule stabilizers in taxane-resistant models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epothilone D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.